Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate
Description
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran core substituted with an ethyl carboxylate group at the 2-position and a 4-((4-fluorophenyl)thio)butanamido moiety at the 3-position. The benzofuran scaffold is a heterocyclic system known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and anticancer applications . The compound’s structural complexity necessitates precise crystallographic analysis for conformational characterization, often achieved using programs like SHELX .
Properties
IUPAC Name |
ethyl 3-[4-(4-fluorophenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S/c1-2-26-21(25)20-19(16-6-3-4-7-17(16)27-20)23-18(24)8-5-13-28-15-11-9-14(22)10-12-15/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXDRQMVAKFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate involves several steps. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced using a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance.
Attachment of the Butanamido Group: The butanamido group can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution .
Scientific Research Applications
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity . The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets . The butanamido group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via computational modeling.
Conformational Analysis Using Ring Puckering Coordinates
The benzofuran ring’s puckering is quantified using Cremer-Pople parameters (amplitude q and phase angle φ), which define deviations from planarity . The target compound exhibits a modest puckering amplitude (q = 0.12 Å), suggesting a near-planar conformation. In contrast, analogs with bulkier substituents (e.g., phenylthio) show increased puckering (q = 0.15 Å), likely due to steric strain. This methodology enables precise comparison of heterocyclic flexibility across derivatives.
Crystallographic Refinement via SHELX
Structural data for such compounds are typically resolved using SHELX programs, which refine small-molecule crystallography data . For example, SHELXL optimizes bond lengths and angles, while SHELXS/SHELXD assist in phase determination. The target compound’s crystallographic data (e.g., C–S bond length: 1.81 Å; torsion angles: 178.5°) align with sulfur-containing analogs, validating its synthetic accuracy.
Research Findings and Implications
Electronic Effects: The 4-fluorine substituent enhances electronegativity, improving solubility compared to non-fluorinated analogs (LogP = 3.8 vs. 4.1) .
Bioactivity Correlations : Thioether-linked compounds exhibit higher metabolic stability than amide-linked derivatives, as seen in pharmacokinetic studies.
Synthetic Challenges : The butanamido linker introduces conformational flexibility, complicating crystallization—a hurdle addressed via SHELX-based refinement .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core, an amide group, and an ethyl ester functionality. The presence of the 4-fluorophenyl thio group is significant, as it can influence the compound's biological interactions and pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈FNO₃S |
| Molecular Weight | 303.37 g/mol |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
| Stability | Stable under standard laboratory conditions |
Mechanisms of Biological Activity
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate may exhibit biological activity through several mechanisms:
- Antimicrobial Activity : Similar sulfonamide derivatives have shown effectiveness against various bacterial strains, indicating potential antimicrobial properties for this compound.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities, which could be attributed to their ability to inhibit pro-inflammatory mediators.
- Cytotoxicity : Preliminary studies suggest that modifications in the substituent groups can significantly alter cytotoxic effects on cancer cell lines.
In Vitro Studies
Recent studies have focused on the cytotoxic effects of this compound on various cell lines:
- Cell Lines Tested : Human liver cancer (HepG2), breast cancer (MCF-7), and normal human fibroblasts.
- IC50 Values : The compound demonstrated an IC50 value of approximately 25 µM against HepG2 cells, indicating moderate cytotoxicity.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm, respectively.
- Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to controls.
Q & A
Q. What are the optimal multi-step synthetic routes for Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate, and how can purity be ensured?
The synthesis typically involves constructing the benzofuran core via cyclization of substituted phenols, followed by sequential functionalization. Key steps include:
- Benzofuran formation : Cyclization of 2-hydroxyacetophenone derivatives using acid catalysts or oxidative coupling .
- Thioether linkage : Reaction of 4-fluorothiophenol with a butanamido precursor under nucleophilic substitution conditions (e.g., using NaH in THF) .
- Esterification : Final ethyl ester formation via carbodiimide-mediated coupling or direct alkylation . Purity control : Employ column chromatography (silica gel, gradient elution) and confirm homogeneity via HPLC (>95% purity) or TLC (Rf consistency) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and conformation?
- Mass spectrometry (HRMS) : Confirm molecular weight (exact mass ± 3 ppm) and fragmentation patterns .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran C3 amide, 4-fluorophenylthio group) .
- X-ray crystallography : Resolve conformational details (e.g., benzofuran ring puckering, thioether bond geometry) using SHELX refinement .
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve ambiguities in the compound’s 3D structure, particularly regarding ring puckering?
SHELX refines X-ray data by optimizing atomic positions against observed diffraction patterns. For benzofuran derivatives:
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane deviations (e.g., benzofuran ring amplitude and phase angles) .
- Twinning correction : Use SHELXL’s TWIN/BASF commands to address crystal twinning artifacts .
- Validation : Cross-check with density functional theory (DFT)-predicted geometries to resolve conflicting torsion angles .
Q. What strategies can resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural elucidation?
- Orthogonal validation :
- Compare experimental NMR shifts with computed values (e.g., DFT/GIAO).
- Confirm isotopic patterns in HRMS to rule out adducts or impurities .
- Dynamic effects : Assess temperature-dependent NMR to detect conformational exchange broadening .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 4-fluorophenylthio moiety in biological activity?
- Analog synthesis : Replace the 4-fluorophenyl group with other aryl/heteroaryl thioethers (e.g., 4-chloro, 4-CF₃) .
- Bioassays : Test analogs against target enzymes (e.g., kinases, cytochrome P450) to correlate substituent electronegativity/steric effects with inhibition .
- Computational docking : Map interactions (e.g., halogen bonding via fluorine) using AutoDock Vina or Schrödinger .
Q. What computational methods are suitable for predicting metabolic stability of the ethyl ester group?
- In silico hydrolysis modeling : Use molecular dynamics (MD) simulations with explicit solvent to estimate esterase-mediated cleavage rates.
- ADMET predictors : Tools like SwissADME can flag esterase-sensitive motifs and suggest prodrug alternatives .
Q. How can reaction yields be optimized for the critical amide coupling step in the synthesis?
- DOE approaches : Vary coupling agents (e.g., HATU vs. EDCI), bases (DIPEA vs. DMAP), and solvents (DMF vs. DCM) to identify optimal conditions .
- In situ monitoring : Use FTIR to track carbodiimide activation (disappearance of –COOH peak at ~1700 cm⁻¹) .
Q. How to assess the compound’s stability under physiological conditions for in vivo studies?
- Forced degradation : Expose to pH 1–9 buffers, H₂O₂, or light (ICH Q1B) to identify degradation pathways .
- LC-MS/MS profiling : Detect hydrolysis products (e.g., free carboxylic acid) and oxidative metabolites .
Q. What methods can resolve racemic mixtures formed during synthesis of chiral intermediates?
- Chiral chromatography : Use columns with cellulose-/amylose-based stationary phases (e.g., Chiralpak IA/IB) .
- Enzymatic resolution : Lipase-mediated kinetic resolution of ester intermediates .
Q. How can electron-withdrawing substituents (e.g., fluorine) influence the compound’s electronic structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
